molecular formula C28H22O4 B1593981 [Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) CAS No. 5410-01-5

[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)

Cat. No. B1593981
CAS RN: 5410-01-5
M. Wt: 422.5 g/mol
InChI Key: KVVQXUIGQZPWLT-UHFFFAOYSA-N
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Description

Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) is an organic compound with the molecular formula C24H20O4. It is a white crystalline substance that is soluble in organic solvents. The compound has been studied extensively for its potential applications in organic synthesis, medicinal chemistry and biochemistry.

Scientific Research Applications

Leishmaniacidal Potential

In vitro studies have revealed biocompatible and leishmaniacidal potential of derivatives against the promastigotes of Leishmania tropica, displaying potential higher than the reference standard Glucantime .

Synthesis and Characterization

The compound is involved in the synthesis and characterization of novel molecules, which are then studied using experimental and theoretical methods such as DFT and HF .

Sensor Development

It has been used in the development of dipodal fluorescent receptors with selective recognition capabilities, particularly for iodide .

Supramolecular Chemistry

Due to its special pharmacological and physiological properties, it has been a focus in fields like magnetism, catalysis, electrochemistry, chemical sensor development, and supramolecular chemistry .

properties

IUPAC Name

[4-[2-(4-benzoylphenoxy)ethoxy]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O4/c29-27(21-7-3-1-4-8-21)23-11-15-25(16-12-23)31-19-20-32-26-17-13-24(14-18-26)28(30)22-9-5-2-6-10-22/h1-18H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVQXUIGQZPWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279390
Record name [ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)

CAS RN

5410-01-5
Record name 5410-01-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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